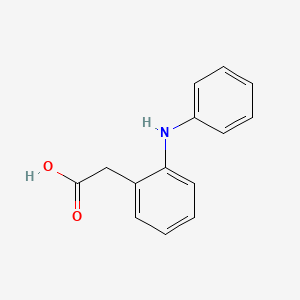
2-Anilinophenylacetic acid
概要
説明
Synthesis Analysis
The synthesis of 2-anilinophenylacetic acid involves the acylation of anilines with α-oxocarboxylic acids, a process that has been enhanced through the use of tert-butyl nitrite as a nitrosation reagent and sustainable oxidant in Pd(II)-catalyzed decarboxylative acylation. This method provides a regioselective, efficient, and convenient route to this compound derivatives. Furthermore, α-amination approaches utilizing various anilines for arylacetic acids via adaptation as benzazoles have been developed, leveraging single electron transfer mechanisms and iron-based catalyst systems for accessing α-(N-arylamino)acetic acid equivalents (Wang, Zhang, & Fan, 2018) (Kumar, Suresh, & Bhadra, 2020).
Molecular Structure Analysis
Quantitative structure-activity relationship (QSAR) analysis of this compound analogues has identified lipophilicity and the angle of twist between the two phenyl rings as crucial parameters for their anti-inflammatory activity. Optimal activities are associated with specific substituents on the anilino ring, demonstrating the significance of molecular structure in dictating biological activity (Moser, Sallmann, & Wiesenberg, 1990).
Chemical Reactions and Properties
Rhodium-catalyzed C-H carboxymethylation of anilines with vinylene carbonate provides a method for synthesizing phenylacetate, facilitating access to various 2-amino aromatic acetic acid derivatives. This technique underscores the chemical versatility and reactivity of this compound in synthesizing bioactive compounds (Organic & biomolecular chemistry, 2023).
Physical Properties Analysis
Electrochemical copolymerization studies involving 2-aminodiphenylamine (2ADPA) with aniline (ANl) shed light on the electrochemical characteristics of copolymers related to this compound. These studies provide insights into the physical properties, such as electrochemical behavior and polymer formation, relevant to the compound's applications in material science (Chen, Wen, & Gopalan, 2001).
科学的研究の応用
Synthesis and Activity in Drug Analogs
2-Anilinophenylacetic acids, as analogs of diclofenac, have been synthesized and tested for their activity in nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit cyclooxygenase inhibition, which is pivotal for their anti-inflammatory activity. A study highlighted the importance of lipophilicity and the angle of twist between phenyl rings in these compounds for optimal activity (Moser, Sallmann, & Wiesenberg, 1990).
Immunoassay Applications
4-Aminophenylacetic acid, closely related to 2-anilinophenylacetic acid, was used to synthesize an intermediate hapten for Sudan 3. This hapten, coupled to bovine serum albumin, produced a polyclonal antibody specific to Sudan dyes, aiding in the detection of these dyes in food samples (Qi et al., 2012).
Organic Chemistry and Radical Arylation
In organic chemistry, this compound derivatives are utilized in radical arylation reactions. These reactions, under oxidative conditions, lead to the formation of substituted 2-aminobiphenyls, demonstrating the compound's versatility as a radical acceptor and its applicability in synthesizing complex organic structures (Jasch, Scheumann, & Heinrich, 2012).
Electrochemical and Spectroelectrochemical Studies
2-Aminodiphenylamine, a derivative, has been studied for its electrochemical copolymerization with aniline. This research contributes to the understanding of electrochemical characteristics of such copolymers, relevant in material science and engineering (Chen, Wen, & Gopalan, 2001).
Synthesis of Aminobiphenyls
Another application is in the synthesis of aminobiphenyls using a biphasic radical arylation reaction with dioxygen from air, highlighting an environmentally friendly oxidant usage. This method is applicable even for anilines with donor substituents, indicating its broad utility (Hofmann, Jasch, & Heinrich, 2014).
Safety and Hazards
The safety information available indicates that 2-Anilinophenylacetic acid may cause skin and eye irritation, and may be harmful if inhaled . The hazard classifications are Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
作用機序
Target of Action
The primary target of 2-Anilinophenylacetic acid is the cyclooxygenase enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its target, the cyclooxygenase enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation.
Result of Action
The molecular effect of this compound’s action is the inhibition of the cyclooxygenase enzyme, leading to a decrease in the production of prostaglandins . The cellular effect is a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
生化学分析
Biochemical Properties
2-Anilinophenylacetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to participate in Friedel-Crafts cyclization reactions, which are essential in organic synthesis . Additionally, this compound exhibits potential anticonvulsant properties, indicating its interaction with neurotransmitter receptors and ion channels in the nervous system .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons by modulating neurotransmitter release and receptor activity. This compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that result in various cellular responses. It may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged modulation of neurotransmitter release and receptor activity, as well as changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anticonvulsant properties, reducing the frequency and severity of seizures . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin . These interactions can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation within specific tissues depend on its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be transported to various organelles, such as the mitochondria and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
2-(2-anilinophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCAWNKWPIBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357543 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70172-33-7 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?
A1: Research suggests that the anti-inflammatory activity of this compound derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []
Q2: Can microorganisms utilize this compound derivatives like Diclofenac?
A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and this compound (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []
Q3: What are the applications of substituted this compound derivatives beyond their anti-inflammatory properties?
A3: Substituted this compound derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

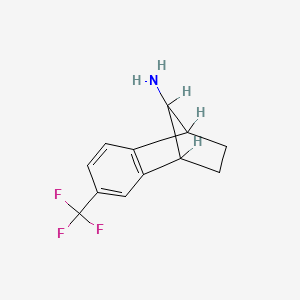
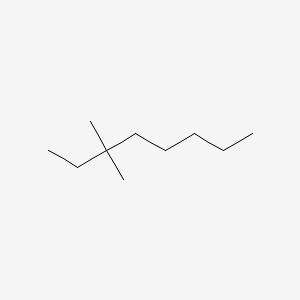
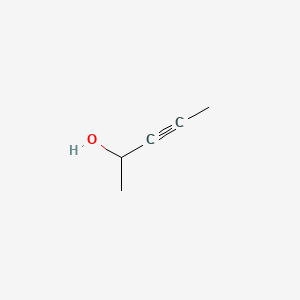
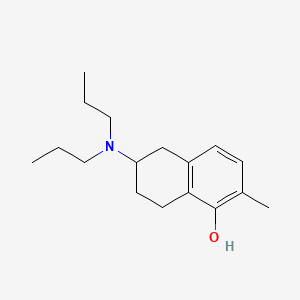

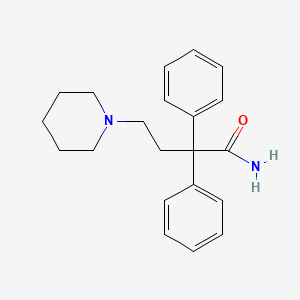


![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)
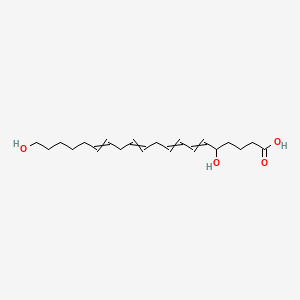
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
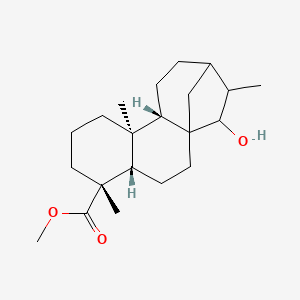
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)
